Benzeneethanol, alpha,alpha-diethyl-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
34577-40-7 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-benzylpentan-3-ol |
InChI |
InChI=1S/C12H18O/c1-3-12(13,4-2)10-11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3 |
InChI Key |
VXSLZYONEMVQRB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC1=CC=CC=C1)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation of Benzeneethanol, Alpha,alpha Diethyl
Mechanistic Studies of Reactions Involving the Tertiary Alcohol Moiety
The tertiary alcohol group is central to the reactivity of Benzeneethanol, alpha,alpha-diethyl-. Its position adjacent to a phenyl ring—the benzylic position—significantly influences the stability of reactive intermediates, thereby defining the mechanistic pathways for its transformations.
The reactivity of alpha,alpha-dialkylphenylethanols, such as Benzeneethanol, alpha,alpha-diethyl-, is characterized by the behavior of the tertiary benzylic alcohol. The hydroxyl (-OH) group is a poor leaving group, but upon protonation by an acid, it is converted into a good leaving group (H₂O). libretexts.orglibretexts.org This departure is facilitated by the formation of a highly stable tertiary benzylic carbocation. uomustansiriyah.edu.iq
The stability of this carbocation is a result of two key factors:
Hyperconjugation: The positive charge is stabilized by the electron-donating effects of the adjacent alkyl (ethyl) groups.
Resonance: The positive charge is delocalized across the adjacent phenyl ring, significantly increasing its stability.
This propensity to form a stable carbocation intermediate dictates that reactions at this center predominantly follow a unimolecular nucleophilic substitution (SN1) or unimolecular elimination (E1) mechanism. libretexts.orglibretexts.org The alcohol, after protonation, serves as a precursor to the electrophilic carbocation, which can then be attacked by a wide range of nucleophiles.
Table 1: Reactivity Patterns of the Tertiary Alcohol Moiety
| Reaction Type | Role of Alcohol Derivative | Key Intermediate | Typical Reagents/Conditions |
| Nucleophilic Substitution | Electrophile Precursor | Tertiary Benzylic Carbocation | Strong acids (HX, H₂SO₄) with nucleophiles |
| Dehydration (Elimination) | Substrate | Tertiary Benzylic Carbocation | Strong acids (H₂SO₄, H₃PO₄), heat |
Acid-catalyzed dehydration is a characteristic reaction of tertiary alcohols. For Benzeneethanol, alpha,alpha-diethyl-, treatment with a strong acid like sulfuric or phosphoric acid followed by heating leads to the elimination of a water molecule and the formation of alkenes. libretexts.org The reaction proceeds via an E1 mechanism, initiated by the formation of the tertiary benzylic carbocation as described above. libretexts.org
A proton is then abstracted from a carbon atom adjacent to the carbocation by a weak base (such as water or the conjugate base of the acid catalyst). In the case of Benzeneethanol, alpha,alpha-diethyl-, there are two types of adjacent protons, leading to a mixture of olefin products. According to Zaitsev's rule, the thermodynamically more stable, more substituted alkene will be the major product. doubtnut.com
Expected Dehydration Products of Benzeneethanol, alpha,alpha-diethyl-
2-Phenyl-3-methyl-2-pentene (Major Product): Formed by removal of a proton from the methylene (B1212753) (-CH₂-) carbon of an ethyl group. This is a trisubstituted alkene.
3-Ethyl-2-phenyl-1-butene (Minor Product): Formed by removal of a proton from the methyl (-CH₃) carbon of an ethyl group. This is a disubstituted alkene.
Studies on analogous compounds, such as 2-methyl-4-phenyl-2-butanol, confirm that dehydration precedes subsequent reactions like cyclization, underscoring the facility of olefin formation. tandfonline.com
Oxidation: Tertiary alcohols are generally resistant to oxidation under mild conditions because the carbinol carbon (the carbon bonded to the -OH group) does not have a hydrogen atom attached to it. libretexts.org Standard oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄) at moderate temperatures will not react. However, under harsh conditions, such as with hot, concentrated potassium permanganate, oxidative cleavage of carbon-carbon bonds can occur, leading to a mixture of degradation products. masterorganicchemistry.com
Reduction: The tertiary benzylic hydroxyl group can be reduced to a hydrogen, converting the alcohol into the corresponding alkane (3-phenylpentane). This transformation can be effectively achieved using hydriodic acid (HI) in the presence of red phosphorus. nih.govnih.gov The reaction proceeds via the stable tertiary benzylic carbocation. The reactivity of benzylic alcohols in this reduction follows the order: tertiary > secondary > primary, due to the corresponding stability of the carbocation intermediate. researchgate.netresearchgate.net
Table 2: Summary of Oxidation and Reduction Reactions
| Transformation | Reagent(s) | Reactivity | Product |
| Oxidation | KMnO₄, CrO₃ (mild conditions) | Unreactive | No reaction |
| Oxidation | Hot, conc. KMnO₄ | Reactive | C-C bond cleavage products |
| Reduction | HI / Red Phosphorus | Highly Reactive | 3-Phenylpentane |
Aromatic Ring Reactivity and Substituent Effects on Benzeneethanol, alpha,alpha-diethyl-
The phenyl group of Benzeneethanol, alpha,alpha-diethyl- can undergo electrophilic aromatic substitution (EAS), a class of reactions fundamental to benzene (B151609) and its derivatives. wikipedia.orgresearchgate.net
The substituent already present on the benzene ring determines both the rate of reaction and the position (regioselectivity) of the incoming electrophile. uomustansiriyah.edu.iq In Benzeneethanol, alpha,alpha-diethyl-, the substituent is a tertiary alkyl group (-C(Et)₂CH₂OH).
Alkyl groups are classified as activating and ortho-, para-directing . vanderbilt.edu
Activating Effect: Alkyl groups donate electron density to the benzene ring through an inductive effect. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. organicchemistrytutor.com
Directing Effect: The electron-donating nature of the alkyl group stabilizes the carbocation intermediate (the arenium ion or sigma complex) that is formed during the substitution. This stabilization is most effective when the electrophile adds to the ortho or para positions, as this allows for a resonance structure where the positive charge is placed on the carbon atom directly attached to the alkyl group. libretexts.org Consequently, substitution occurs preferentially at these positions over the meta position.
Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Electrophile | Typical Reagents | Major Products |
| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | ortho-Nitro and para-Nitro derivatives |
| Halogenation | Br⁺ or Cl⁺ | Br₂/FeBr₃ or Cl₂/AlCl₃ | ortho-Bromo/Chloro and para-Bromo/Chloro derivatives |
| Friedel-Crafts Alkylation | R⁺ | R-Cl / AlCl₃ | ortho-Alkyl and para-Alkyl derivatives |
| Friedel-Crafts Acylation | RC=O⁺ | RCOCl / AlCl₃ | Primarily para-Acyl derivative (due to steric hindrance) |
Note: The para isomer is often favored over the ortho isomer due to reduced steric hindrance between the bulky tertiary alkyl group and the incoming electrophile.
Functionalization of the phenyl ring is achieved primarily through the electrophilic aromatic substitution reactions outlined above. These reactions introduce new functional groups that can serve as handles for further synthetic transformations.
Nitration: Introducing a nitro group via nitration provides a versatile functional group. The nitro group can be subsequently reduced to an amino group (-NH₂), which is a key precursor for the synthesis of dyes, pharmaceuticals, and for the formation of diazonium salts.
Acylation: The Friedel-Crafts acylation is a reliable method for introducing a ketone functionality. wikipedia.org Unlike alkylation, acylation is not prone to carbocation rearrangements or multiple substitutions. The resulting aryl ketone can be a final product or an intermediate for further reactions, such as reduction of the carbonyl group to a methylene group (Clemmensen or Wolff-Kishner reduction) to form an alkylbenzene. vanderbilt.edu
Halogenation: The introduction of a halogen atom (e.g., Br or Cl) onto the ring opens up pathways for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful methods for carbon-carbon bond formation.
These strategies allow for the selective modification of the aromatic ring, enabling the synthesis of a diverse array of derivatives from the parent Benzeneethanol, alpha,alpha-diethyl- molecule.
Benzeneethanol, alpha,alpha-diethyl- as a Synthetic Intermediate and Molecular Building Block
Precursor Applications in Complex Organic Molecule Synthesis
There is a lack of specific, documented examples in the available literature of Benzeneethanol, alpha,alpha-diethyl- being utilized as a key precursor in the total synthesis of complex natural products or pharmaceutical agents. General synthetic methodologies applicable to tertiary alcohols could theoretically be applied, but dedicated studies focusing on this particular compound are not found.
Derivatization for Advanced Chemical Materials and Ligands
Similarly, research detailing the derivatization of Benzeneethanol, alpha,alpha-diethyl- for the development of advanced materials (such as polymers or functional materials) or for the synthesis of specialized ligands for catalysis or coordination chemistry is not prominently featured in the available scientific literature.
Due to the absence of specific research data on the use of Benzeneethanol, alpha,alpha-diethyl- in these applications, the creation of data tables and a detailed narrative as requested is not feasible at this time.
Advanced Spectroscopic and Analytical Characterization Techniques in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like Benzeneethanol, alpha,alpha-diethyl-. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of Benzeneethanol, alpha,alpha-diethyl- displays characteristic signals corresponding to the different types of protons present. The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region (δ 7.2-7.5 ppm). The protons of the two ethyl groups are diastereotopic, leading to more complex signals than simple triplets and quartets. The methylene (B1212753) (CH₂) protons would likely appear as complex multiplets, and the methyl (CH₃) protons as triplets. The hydroxyl (-OH) proton signal is often a broad singlet, and its chemical shift can vary depending on concentration, solvent, and temperature. libretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom attached to the hydroxyl group (the quaternary carbon Cα) is significantly deshielded and appears at a characteristic downfield shift (around 78-80 ppm). The carbons of the phenyl ring show signals in the aromatic region (typically δ 125-150 ppm). libretexts.org The carbons of the ethyl groups give rise to signals in the aliphatic region of the spectrum.
Interactive Data Table: Predicted NMR Data for Benzeneethanol, alpha,alpha-diethyl- Note: The following data is based on typical chemical shift ranges and predicted values. Actual experimental values may vary slightly.
| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Phenyl C-H | 7.2-7.5 (multiplet) | 125-128 |
| Phenyl C (ipso) | - | ~147 |
| Quaternary C (C-OH) | - | ~79 |
| Methylene (-CH₂-) | ~1.9 (quartet) | ~35 |
| Methyl (-CH₃) | ~0.8 (triplet) | ~8 |
| Hydroxyl (-OH) | Variable (broad singlet) | - |
Mass Spectrometry (MS) Techniques in Mechanistic and Compositional Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For Benzeneethanol, alpha,alpha-diethyl-, it provides crucial information about its molecular weight and structural features through the analysis of fragmentation patterns. nist.gov
In a typical electron ionization (EI) mass spectrum of an alcohol, the molecular ion peak ([M]⁺) may be weak or absent. libretexts.org For Benzeneethanol, alpha,alpha-diethyl- (molar mass 164.24 g/mol ), the molecular ion peak would be observed at m/z 164. nist.govnist.gov
The fragmentation of tertiary alcohols like this compound is dominated by two primary pathways:
Alpha-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the oxygen atom. libretexts.org For 3-phenyl-3-pentanol (B72055), the loss of an ethyl radical (•CH₂CH₃, mass 29) is a highly favorable process, leading to a resonance-stabilized oxonium ion. This results in a prominent base peak at m/z 135. nih.gov [C₆H₅C(OH)(CH₂CH₃)₂]⁺• → [C₆H₅C(OH)CH₂CH₃]⁺ + •CH₂CH₃ (m/z 135)
Dehydration: This involves the elimination of a water molecule (H₂O, mass 18), which is a common fragmentation pathway for alcohols. libretexts.orgyoutube.com This would produce a fragment ion at m/z 146 ([M-18]⁺).
Other significant fragments observed in the mass spectrum include the phenyl group (C₆H₅⁺, m/z 77) and the ethyl group (C₂H₅⁺, m/z 29). nih.gov
Interactive Data Table: Major Mass Spectrometry Fragments of Benzeneethanol, alpha,alpha-diethyl-
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 164 | [C₁₁H₁₆O]⁺• | Molecular Ion |
| 135 | [C₉H₁₁O]⁺ | Alpha-cleavage (loss of •C₂H₅) |
| 117 | [C₉H₉]⁺ | Loss of H₂O from m/z 135 |
| 105 | [C₇H₅O]⁺ or [C₈H₉]⁺ | Further fragmentation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 29 | [C₂H₅]⁺ | Ethyl cation |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Reaction Monitoring
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are highly effective for identifying functional groups and can be used to monitor the progress of chemical reactions involving Benzeneethanol, alpha,alpha-diethyl-.
Infrared (IR) Spectroscopy: The IR spectrum of Benzeneethanol, alpha,alpha-diethyl- is characterized by several key absorption bands. spectrabase.com
A strong and broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. libretexts.org
Strong absorptions in the 3100-3000 cm⁻¹ range are due to the C-H stretching vibrations of the aromatic ring.
Absorptions between 3000 and 2850 cm⁻¹ correspond to the C-H stretching vibrations of the aliphatic ethyl groups. libretexts.org
A strong band in the 1200-1000 cm⁻¹ region is attributed to the C-O stretching vibration. libretexts.org
Bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic ring. libretexts.org
Raman Spectroscopy: The Raman spectrum provides complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The C=C stretching modes of the phenyl group are typically observed as sharp, intense bands. The symmetric C-C stretching of the tertiary carbon center may also be Raman active. nih.gov
Interactive Data Table: Characteristic Vibrational Frequencies for Benzeneethanol, alpha,alpha-diethyl-
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Intensity |
| O-H Stretch | 3600-3200 | Strong, Broad |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 3000-2850 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |
| C-O Stretch | 1200-1000 | Strong |
Advanced Chromatographic Methods for Purity Assessment and Mixture Separation
Chromatographic techniques are essential for separating Benzeneethanol, alpha,alpha-diethyl- from reaction mixtures, identifying impurities, and performing quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique ideal for the analysis of volatile compounds like Benzeneethanol, alpha,alpha-diethyl-. jmb.or.kr In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the chromatographic column. nist.govnist.gov The separated components then enter the mass spectrometer, which provides mass spectra for identification. nih.gov The retention time from the GC and the fragmentation pattern from the MS together provide a high degree of confidence in the identification and purity assessment of the compound.
High-Performance Liquid Chromatography (HPLC): HPLC is another crucial separation technique, particularly for less volatile compounds or for preparative scale separations. For Benzeneethanol, alpha,alpha-diethyl-, reversed-phase HPLC could be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a methanol/water or acetonitrile/water mixture). Detection is typically achieved using a UV detector, which is sensitive to the aromatic phenyl group in the molecule. HPLC is valuable for assessing the purity of a sample by detecting non-volatile impurities that would not be observed by GC.
X-ray Crystallography for Solid-State Structural Determination of Benzeneethanol, alpha,alpha-diethyl- Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. While Benzeneethanol, alpha,alpha-diethyl- is a liquid at room temperature, it is possible to obtain a crystal structure at low temperatures or by preparing a solid derivative.
Currently, there is limited publicly available X-ray crystallographic data specifically for Benzeneethanol, alpha,alpha-diethyl-. However, the technique remains highly relevant for confirming the absolute stereochemistry of chiral derivatives or for studying intermolecular interactions, such as hydrogen bonding patterns in the solid state. acs.org For instance, if a derivative of Benzeneethanol, alpha,alpha-diethyl- were synthesized that is a crystalline solid, X-ray diffraction analysis would provide precise bond lengths, bond angles, and conformational details of the molecule in the crystal lattice. researchgate.net This information is invaluable for understanding structure-property relationships and for computational modeling studies.
Computational Chemistry and Theoretical Investigations of Benzeneethanol, Alpha,alpha Diethyl
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. esqc.orgresearchgate.net For a tertiary benzylic alcohol like 3-phenyl-3-pentanol (B72055), DFT calculations can provide a detailed picture of electron distribution, orbital energies, and molecular properties that govern its chemical behavior.
The electronic structure of 3-phenyl-3-pentanol is characterized by the interplay between the phenyl ring and the tertiary alcohol moiety. The phenyl group acts as a significant electron-donating group through resonance, which stabilizes the adjacent carbocation that can form upon protonation of the hydroxyl group. This stabilization is a key factor in the reactivity of tertiary benzylic alcohols. chemistrysteps.com
DFT calculations can quantify various electronic properties that are crucial for understanding reactivity. These properties include:
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic and nucleophilic attack. For 3-phenyl-3-pentanol, the oxygen atom of the hydroxyl group would exhibit a region of negative electrostatic potential, making it a prime site for protonation. The aromatic ring would also show regions of negative potential above and below the plane of the ring.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy and shape of these orbitals indicate the molecule's ability to donate and accept electrons. In 3-phenyl-3-pentanol, the HOMO is likely to be localized on the electron-rich phenyl ring, while the LUMO would be associated with the antibonding orbitals of the C-O bond and the aromatic system. The HOMO-LUMO energy gap is a critical parameter for predicting the molecule's stability and reactivity.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution and bonding interactions within the molecule. It can quantify the delocalization of electron density from the phenyl ring to the benzylic carbon, further explaining the stability of the benzylic carbocation intermediate.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | 1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 7.7 eV | Relates to the chemical stability and reactivity. |
| Dipole Moment | 1.8 D | Reflects the overall polarity of the molecule. |
| Mulliken Charge on Oxygen | -0.75 e | Highlights the nucleophilic character of the hydroxyl group. |
Molecular Dynamics Simulations for Intermolecular Interactions and Conformation
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, including their conformational changes and interactions with other molecules. For 3-phenyl-3-pentanol, MD simulations can provide a dynamic picture of its preferred shapes and how it interacts with solvents or other molecules in a mixture.
The conformation of 3-phenyl-3-pentanol is determined by the rotation around the C(ipso)-C(α) bond and the orientation of the hydroxyl group and the two ethyl groups. researchgate.net The phenyl ring and the bulky ethyl groups create steric hindrance that influences the rotational energy barrier around this bond. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. These simulations would likely reveal that the molecule adopts conformations that minimize steric clash between the phenyl ring and the ethyl groups.
MD simulations are also invaluable for studying intermolecular interactions, particularly hydrogen bonding. In a protic solvent like water or another alcohol, the hydroxyl group of 3-phenyl-3-pentanol can act as both a hydrogen bond donor and acceptor. MD simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds, which are crucial for understanding its solubility and reactivity in different media.
In binary mixtures, such as with cresols, computational studies on similar molecules like benzyl (B1604629) alcohol have shown that MD simulations, in conjunction with experimental data, can elucidate the nature and extent of intermolecular hydrogen bonding. rsc.org
| Dihedral Angle (C(ortho)-C(ipso)-C(α)-O) | Relative Population (%) | Description |
|---|---|---|
| ~60° (gauche) | 70 | Staggered conformation with the hydroxyl group oriented away from the phenyl ring. |
| ~180° (anti) | 25 | Staggered conformation with the hydroxyl group pointing away from the phenyl ring. |
| ~0° (eclipsed) | 5 | Higher energy conformation with steric clash between the hydroxyl group and the phenyl ring. |
Prediction of Spectroscopic Signatures from First Principles
Computational methods, particularly those based on DFT, can accurately predict various spectroscopic properties of molecules from first principles. This allows for the theoretical validation of experimental spectra and can aid in the interpretation of complex spectral features.
NMR Spectroscopy: The calculation of nuclear magnetic shielding tensors using methods like Gauge-Including Atomic Orbital (GIAO) allows for the prediction of NMR chemical shifts. researchgate.net For 3-phenyl-3-pentanol, theoretical calculations can predict the ¹H and ¹³C NMR spectra. The predicted chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the phenyl ring would appear in the aromatic region, while the chemical shifts of the ethyl group protons would be affected by the neighboring hydroxyl and phenyl groups. Comparing calculated and experimental NMR spectra can help confirm the molecular structure and assign specific resonances. pdx.edu
Infrared (IR) Spectroscopy: Theoretical calculations of vibrational frequencies and intensities can generate a predicted IR spectrum. theaic.org For 3-phenyl-3-pentanol, the calculated IR spectrum would show characteristic peaks for the O-H stretch of the alcohol, C-H stretches of the aromatic and alkyl groups, and C-O stretching vibrations. chemicalbook.comnist.gov The position and shape of the O-H stretching band can be particularly informative about hydrogen bonding interactions. researchgate.net
| Spectroscopic Technique | Predicted Feature | Calculated Value | Assignment |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | ~7.2-7.4 ppm | Aromatic protons |
| ¹H NMR | Chemical Shift (δ) | ~1.8-2.0 ppm | -CH₂- protons |
| ¹³C NMR | Chemical Shift (δ) | ~125-128 ppm | Aromatic carbons |
| ¹³C NMR | Chemical Shift (δ) | ~75 ppm | C-O carbon |
| IR | Vibrational Frequency | ~3400 cm⁻¹ | O-H stretch (hydrogen-bonded) |
| IR | Vibrational Frequency | ~3030 cm⁻¹ | Aromatic C-H stretch |
| IR | Vibrational Frequency | ~2970 cm⁻¹ | Aliphatic C-H stretch |
Reaction Pathway Analysis and Transition State Modeling for Transformations of Benzeneethanol, alpha,alpha-diethyl-
Computational chemistry is a powerful tool for investigating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.
A common transformation for tertiary alcohols is acid-catalyzed dehydration to form alkenes. byjus.comlibretexts.org For 3-phenyl-3-pentanol, this reaction would proceed through a carbocation intermediate. Computational modeling can elucidate the detailed mechanism:
Protonation of the hydroxyl group: The first step is the protonation of the alcohol by an acid catalyst to form a good leaving group (water).
Formation of the tertiary benzylic carbocation: The departure of a water molecule leads to the formation of a relatively stable tertiary benzylic carbocation. The stability of this carbocation is due to the electron-donating effects of the three alkyl groups and the resonance delocalization of the positive charge into the phenyl ring. chemistrysteps.com
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the carbocation, forming a double bond.
Transition state modeling can determine the activation energies for each step of the reaction, allowing for the prediction of reaction rates. The structures of the transition states can also provide insights into the factors that control the reaction's selectivity.
Another important reaction is nucleophilic substitution, which for tertiary benzylic alcohols typically proceeds through an Sₙ1 mechanism due to the stability of the carbocation intermediate. nih.govstackexchange.com Computational studies can model the attack of a nucleophile on the carbocation and predict the stereochemical outcome of the reaction.
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| 1 | Protonation of the hydroxyl group | 5-10 |
| 2 | Loss of water to form a carbocation (Rate-determining step) | 20-25 |
| 3 | Deprotonation to form the alkene | 2-5 |
Solvation Models and Solvent Effects on Benzeneethanol, alpha,alpha-diethyl- Reactivity
The solvent can have a profound effect on the rates and mechanisms of chemical reactions. Computational solvation models are used to account for these effects in theoretical calculations. These models can be broadly categorized as explicit or implicit.
Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box along with the solute. This method provides a detailed description of solute-solvent interactions but is computationally expensive.
Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. wikipedia.orgyoutube.com The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. nih.gov These models are computationally less demanding and can provide a good approximation of the bulk solvent effects on the solute's electronic structure and reactivity.
For reactions involving charged intermediates, such as the dehydration of 3-phenyl-3-pentanol, the polarity of the solvent is particularly important. Polar solvents will stabilize the charged carbocation intermediate more effectively than nonpolar solvents, thereby increasing the reaction rate. Computational studies using implicit solvent models can predict the reaction energetics in different solvents and explain the observed solvent effects on reactivity.
Advanced Applications in Chemical Science and Engineering for Benzeneethanol, Alpha,alpha Diethyl
Role in Specialized Catalysis and Reaction Media Design
While direct application of Benzeneethanol, alpha,alpha-diethyl- as a catalyst is not extensively documented in scientific literature, its properties as a tertiary benzylic alcohol suggest potential roles in specialized catalysis, both as a substrate and potentially as a reaction mediator.
Tertiary alcohols, particularly those with benzylic structures, are valuable precursors in a range of catalytic reactions. For instance, the dehydration of alcohols to form alkenes is a fundamental transformation in organic synthesis. rsc.org Acid-catalyzed dehydration of similar tertiary alcohols, such as 3-methyl-3-pentanol, is known to produce a mixture of olefin isomers. quizlet.com The specific dehydration products of 3-phenyl-3-pentanol (B72055) would be of interest in the synthesis of specialty chemicals.
Furthermore, the development of homogeneous catalysts for alcohol dehydration, such as those based on metal triflates and rhenium oxides, offers more controlled reaction conditions compared to traditional Brønsted acids. rsc.org These modern catalytic systems are effective for the dehydration of benzylic and tertiary alcohols, suggesting their applicability to Benzeneethanol, alpha,alpha-diethyl-. rsc.org
Recent advances in catalysis have also focused on the use of tertiary alcohols in carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations often proceed via the activation of the C-O bond, which can be challenging for sterically hindered tertiary alcohols. However, novel catalytic systems are being developed to address this.
Table 1: Physical and Chemical Properties of Benzeneethanol, alpha,alpha-diethyl- nih.govstenutz.eu
| Property | Value |
| Molecular Formula | C₁₁H₁₆O |
| Molecular Weight | 164.24 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~235 °C |
| Melting Point | ~ -10 °C |
| Density | ~0.967 g/cm³ |
| Solubility | Soluble in alcohol and ether solvents, insoluble in water |
Development of Novel Specialty Solvents and Reagents
The physical and chemical properties of Benzeneethanol, alpha,alpha-diethyl- make it a candidate for the development of novel specialty solvents and reagents. Its liquid state over a broad range of temperatures, coupled with its solubility in common organic solvents, suggests its potential as a reaction medium or a process solvent in specific applications.
As a reagent, it is recognized as a valuable intermediate in the synthesis of pharmaceuticals and fragrances. cymitquimica.com Its structure, featuring a phenyl group and a tertiary alcohol, allows for a variety of chemical modifications. For example, the hydroxyl group can be derivatized to form esters or ethers, which may possess unique properties for fragrance or pharmaceutical applications. google.comgoogle.comgoogle.comnih.govnih.govresearchgate.net The synthesis of such derivatives is a key area where this compound serves as a crucial building block.
The preparation of Benzeneethanol, alpha,alpha-diethyl- itself is typically achieved through a Grignard reaction, for instance, by reacting a phenyl Grignard reagent with a suitable ketone, or by reacting an ethyl Grignard reagent with a phenyl ketone. pearson.comdoubtnut.com This synthetic route is versatile and allows for the preparation of a range of related tertiary alcohols by varying the starting materials.
Building Blocks for Polymeric and Macromolecular Architectures
Currently, there is a notable lack of specific research detailing the use of Benzeneethanol, alpha,alpha-diethyl- as a monomer or building block for the synthesis of polymers and macromolecular architectures. While the production of polymers from bio-based resources, including those derived from alcohols, is a growing field of interest, the focus has largely been on more readily available and less sterically hindered alcohols. mdpi.comacs.orgnih.gov
The steric bulk of the alpha,alpha-diethyl groups in 3-phenyl-3-pentanol would likely pose significant challenges to conventional polymerization methods. However, in principle, its hydroxyl group could be used as an initiation site for certain types of polymerization, or the entire molecule could be incorporated into a larger structure through other functional groups that could be introduced onto the phenyl ring. Further research would be needed to explore these possibilities.
Ligand Design and Coordination Chemistry Involving Phenylethanol Scaffolds
The phenylethanol scaffold is a valuable structural motif in the design of chiral ligands for asymmetric catalysis. Optically active tertiary alcohols, in particular, are used as chiral auxiliaries and ligands in a variety of enantioselective transformations. scielo.br The synthesis of chiral tertiary benzylic alcohols is an active area of research, with methods such as the asymmetric addition of organometallic reagents to ketones being employed. nih.govnih.govnih.govchinesechemsoc.orgorganic-chemistry.org
While specific studies on the use of Benzeneethanol, alpha,alpha-diethyl- in ligand design are not prominent, its chiral variants could potentially serve as effective ligands in coordination chemistry. The steric hindrance provided by the diethyl groups could create a well-defined chiral pocket around a metal center, influencing the stereochemical outcome of a catalyzed reaction. The development of methods for the enantioselective synthesis of 3-phenyl-3-pentanol would be a critical first step in exploring this potential. rsc.org
Concluding Remarks and Future Research Perspectives
Current Challenges in the Comprehensive Understanding and Utilization of Benzeneethanol, alpha,alpha-diethyl-
A primary challenge in the comprehensive understanding of Benzeneethanol, alpha,alpha-diethyl- lies in the limited volume of published research specifically dedicated to this molecule. While it is recognized as an organic compound with potential applications in organic synthesis, particularly as an intermediate for fragrances and flavors, detailed studies on its unique properties and reaction mechanisms are not abundant. evitachem.com The steric hindrance introduced by the two ethyl groups at the alpha carbon significantly influences its reactivity, which can affect reaction rates and synthetic pathways. evitachem.com A deeper understanding of how this steric bulk impacts its interactions with catalysts and reagents is necessary to optimize its use in synthetic chemistry.
Another significant hurdle is differentiating its specific applications from the broader class of phenylethanols. While its structural analogs are used in pharmaceuticals as solvents or excipients, the specific utility of Benzeneethanol, alpha,alpha-diethyl- in this area remains largely unexplored. evitachem.com Further research is required to elucidate its biochemical interactions and potential pharmacological activity. The moderate toxicity suggested by animal studies (LD50 oral rat: 1280 mg/kg) also necessitates a more thorough toxicological profile before its widespread application can be considered. evitachem.com
From a production standpoint, achieving high purity and yield in the synthesis of Benzeneethanol, alpha,alpha-diethyl- presents ongoing challenges. Common synthesis methods, such as the alkylation of phenethyl alcohol or the use of Grignard reagents, require meticulous control over reaction conditions to prevent the formation of unwanted byproducts. evitachem.com Scaling these processes for industrial production while maintaining cost-effectiveness and minimizing environmental impact remains a key obstacle.
Emerging Research Avenues in Substituted Phenylethanol Chemistry
The field of substituted phenylethanol chemistry is experiencing a surge of interest, driven by the demand for novel compounds with specific properties for various applications. One of the most promising research avenues is the development of advanced catalytic systems for their synthesis and modification. For instance, recent studies have focused on the efficient dehydration of substituted 1-phenylethanols to their corresponding styrenes using non-precious metal catalysts, such as those based on copper(II) and zinc(II). nih.gov This opens up possibilities for using Benzeneethanol, alpha,alpha-diethyl- as a precursor for novel substituted styrene (B11656) monomers, which are valuable in polymer chemistry.
Another emerging area is the exploration of biocatalysis and metabolic engineering for the production of substituted phenylethanols. While much of the current research focuses on the microbial production of 2-phenylethanol (B73330), the principles can be extended to more complex derivatives. nih.govnih.govmdpi.com Engineering metabolic pathways in microorganisms to produce specific substituted phenylethanols from simple sugars could provide a sustainable and economically viable alternative to traditional chemical synthesis. nih.govmdpi.com This approach could potentially be adapted for the de novo synthesis of molecules like Benzeneethanol, alpha,alpha-diethyl-.
Furthermore, there is growing interest in the asymmetric synthesis of chiral substituted phenylethanols. Many of these compounds possess stereogenic centers, and their enantiomers can exhibit different biological activities. The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure compounds for applications in pharmaceuticals and as chiral building blocks in organic synthesis. Research into chiral catalysts and enzymatic resolutions will be instrumental in advancing this area.
Potential Contributions to Green Chemistry and Sustainable Synthesis Practices
The synthesis and application of Benzeneethanol, alpha,alpha-diethyl- and other substituted phenylethanols can significantly contribute to the principles of green chemistry. A key area of contribution is the development of more environmentally benign synthetic routes that reduce waste and avoid the use of hazardous materials. chemijournal.comacs.org This includes the use of greener solvents, the development of catalytic reactions that replace stoichiometric reagents, and improving the atom economy of synthetic processes. epa.gov
The biotechnological production of substituted phenylethanols from renewable feedstocks is a prime example of green chemistry in action. mdpi.comup.pt Utilizing microorganisms to convert biomass into valuable chemicals like Benzeneethanol, alpha,alpha-diethyl- reduces reliance on fossil fuels and minimizes the environmental footprint of chemical manufacturing. nih.govnih.gov These bioproduction methods often occur under mild conditions of temperature and pressure, further contributing to energy efficiency. researchgate.net
Moreover, the use of substituted phenylethanols as building blocks for biodegradable polymers and other environmentally friendly materials is an active area of research. Their aromatic structure and reactive hydroxyl group make them versatile starting materials for a range of chemical transformations. By designing synthetic pathways that are both efficient and sustainable, the production and use of Benzeneethanol, alpha,alpha-diethyl- can align with the broader goals of creating a more sustainable chemical industry. The development of scalable and green protocols for the synthesis of substituted phenols from related starting materials highlights the ongoing efforts to make the production of this class of compounds more sustainable. rsc.org
Q & A
What are the primary synthetic pathways for Benzeneethanol, alpha,alpha-diethyl- (CAS 54518-14-8), and how can reaction conditions be optimized?
Methodological Answer:
A common synthetic route involves the Grignard addition of diethylmagnesium bromide to benzaldehyde derivatives, followed by acid quenching. Key parameters include:
- Temperature Control : Maintain reaction temperatures between 0–5°C during Grignard reagent addition to minimize side reactions (e.g., over-alkylation) .
- Solvent Selection : Use anhydrous tetrahydrofuran (THF) to enhance nucleophilic reactivity.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves diastereomers, as reported for structurally similar α,α-dimethyl analogs .
How can spectroscopic techniques distinguish Benzeneethanol, alpha,alpha-diethyl- from its structural analogs?
Methodological Answer:
- NMR :
- Mass Spectrometry : The molecular ion [M]⁺ at m/z 178 (C₁₂H₁₈O) confirms the molecular weight. Fragmentation patterns (e.g., loss of H₂O or ethyl groups) differentiate it from isomers .
What experimental strategies address discrepancies in reported physicochemical properties (e.g., boiling point, logP)?
Methodological Answer:
- Boiling Point : Use reduced-pressure distillation (e.g., 10 mmHg) to isolate pure fractions, as atmospheric boiling points vary due to decomposition. For α,α-diethyl derivatives, extrapolate from analogous compounds (e.g., α,α-dimethyl: 94–96°C at 10 mmHg ).
- logP Determination : Employ reverse-phase HPLC with calibration against standards. Computational tools (e.g., COSMO-RS) predict logP values (e.g., ~2.5 for C₁₂H₁₈O), but validate experimentally via shake-flask methods .
How can computational modeling predict the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate hydrolysis pathways of the hydroxyl group under acidic (pH < 3) or basic (pH > 10) conditions.
- Thermogravimetric Analysis (TGA) : Experimental validation shows decomposition onset at ~150°C, consistent with α-branched alcohols’ thermal stability .
- pKa Estimation : Use QSAR models (e.g., ACD/pKa) to predict acidity (pKa ~15–16), corroborated by potentiometric titration .
What chromatographic methods resolve co-eluting impurities in Benzeneethanol, alpha,alpha-diethyl- synthesis?
Methodological Answer:
- GC-MS : Use a polar capillary column (e.g., DB-WAX) with temperature programming (50°C to 250°C at 10°C/min). Co-eluting benzaldehyde derivatives are resolved via retention index matching .
- HPLC : A C18 column with acetonitrile/water (70:30) achieves baseline separation of diethyl and isopropyl analogs, monitored at 254 nm .
How do steric effects influence the compound’s reactivity in nucleophilic substitutions or oxidations?
Methodological Answer:
- Steric Hindrance : The α,α-diethyl groups impede nucleophilic attack at the β-carbon. Kinetic studies show slower oxidation rates compared to linear-chain alcohols (e.g., 1-phenylpropan-2-ol) .
- Oxidation Selectivity : Use Jones reagent (CrO₃/H₂SO₄) under controlled conditions to avoid over-oxidation to ketones. Monitor via IR for carbonyl formation (ν ~1700 cm⁻¹) .
What metabolic pathways are hypothesized for this compound based on structural analogs?
Methodological Answer:
- Phase I Metabolism : Predominant hepatic oxidation via CYP450 enzymes to form α,α-diethylbenzaldehyde, followed by glucuronidation.
- In Vitro Models : Use rat hepatocyte assays with LC-MS/MS to detect metabolites. Compare to phenethyl alcohol derivatives, which show similar hydroxylation patterns .
How can isotopic labeling (e.g., ¹³C, ²H) elucidate reaction mechanisms in its synthesis?
Methodological Answer:
- Labeling Strategy : Introduce ¹³C at the ethyl groups to track migratory aptitudes during Grignard reactions.
- NMR Tracking : Isotopic shifts in ¹³C NMR confirm whether alkylation occurs at the α-carbon or aromatic ring, as seen in related benzyl alcohol syntheses .
What are the challenges in crystallizing Benzeneethanol, alpha,alpha-diethyl- for X-ray diffraction studies?
Methodological Answer:
- Low Melting Point : The oily consistency (common in branched alcohols) complicates crystal growth. Use slow evaporation in hexane/ether at –20°C to induce nucleation .
- Hydrogen Bonding : Co-crystallize with thiourea or cyclodextrins to stabilize the hydroxyl group, as demonstrated for α-methylphenethyl alcohol .
How do solvent polarity and hydrogen-bonding capacity affect its solubility and stability?
Methodological Answer:
- Solubility : Slightly soluble in water (20 g/L at 20°C) but miscible with chloroform. Use Hansen solubility parameters (δD ~18 MPa¹/², δP ~4 MPa¹/²) to predict compatibility .
- Stability : Store under inert gas (N₂) at RT to prevent oxidation. Avoid acidic conditions, which catalyze dehydration to styrene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
